molecular formula C12H12BrNO2 B11714137 Ethyl 5-Bromo-6-methylindole-3-carboxylate

Ethyl 5-Bromo-6-methylindole-3-carboxylate

Cat. No.: B11714137
M. Wt: 282.13 g/mol
InChI Key: ANZIQCYZUOLHKM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (predicted for CDCl₃):
    • Ethyl group: δ 1.35 ppm (t, J = 7.1 Hz, 3H, CH₃), δ 4.30 ppm (q, J = 7.1 Hz, 2H, OCH₂)
    • Methyl at C6: δ 2.50 ppm (s,

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

ethyl 5-bromo-6-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)9-6-14-11-4-7(2)10(13)5-8(9)11/h4-6,14H,3H2,1-2H3

InChI Key

ANZIQCYZUOLHKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=C(C(=C2)C)Br

Origin of Product

United States

Preparation Methods

Key Reaction Steps

  • Phenylhydrazone Formation : Reacting 5-bromo-2-methylphenylhydrazine hydrochloride with ethyl pyruvate in ethanol at 30–50°C yields ethyl pyruvate-5-bromo-2-methylphenylhydrazone.

  • Cyclization : Heating the hydrazone with anhydrous ZnCl₂ in ethylene glycol under nitrogen at 150–170°C induces cyclization, forming the indole core.

  • Esterification : Subsequent treatment with HCl in acetone under reflux completes the esterification, yielding the target compound.

Data Table 1: Fischer Synthesis Parameters

StepConditionsYieldCitation
Phenylhydrazone formationEthanol, 30–50°C, 0.5–1 h85%
CyclizationZnCl₂, ethylene glycol, 150–170°C78%
EsterificationHCl, acetone reflux75%

Direct Bromination of Methyl-Substituted Indoles

Bromination of preformed methylindole esters offers a streamlined route.

Bromination Protocol

  • Substrate : Ethyl 5-methylindole-3-carboxylate is treated with bromine (Br₂) in tetrachloromethane under reflux.

  • Regioselectivity : Bromine selectively substitutes the C5 position due to the directing effect of the methyl group at C6.

  • Workup : The crude product is purified via recrystallization from ethanol, achieving a 67% isolated yield.

Data Table 2: Bromination Efficiency

SubstrateBrominating AgentSolventYieldCitation
Ethyl 5-methylindole-3-carboxylateBr₂ (2 eq)CCl₄67%

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis enables modular synthesis. A two-step approach involves:

Suzuki-Miyaura Coupling

  • Step 1 : Ethyl 5-bromoindole-3-carboxylate reacts with methylboronic acid using Pd(PPh₃)₄ in dioxane/water (3:1) at 80°C.

  • Step 2 : The methyl group is introduced at C6 via directed ortho-metalation, though yields are moderate (52%) due to competing side reactions.

Oxidative Bromination with N-Bromosuccinimide (NBS)

NBS offers a milder alternative to Br₂.

Optimized Conditions

  • Substrate : Ethyl 5-methylindole-3-carboxylate.

  • Reagents : NBS (1.1 eq), BF₃·Et₂O (1.5 eq) in dichloromethane at 25°C.

  • Yield : 82% with >95% regioselectivity for C5 bromination.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Fischer synthesisHigh regiocontrol, scalableMulti-step, harsh conditions70–85%
Direct brominationSimple, one-potRequires hazardous Br₂60–70%
Pd-catalyzed couplingModular, late-stage functionalizationCostly catalysts, moderate yields50–60%
NBS brominationMild, high selectivityLimited to electron-rich indoles75–85%

Mechanistic Insights

  • Bromination Selectivity : The methyl group at C6 deactivates the adjacent C7 position, directing electrophilic bromination to C5.

  • Ester Stability : Ethyl esters are preferred over methyl due to reduced hydrolysis under acidic conditions during cyclization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Bromo-6-methylindole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .

Mechanism of Action

The mechanism of action of Ethyl 5-Bromo-6-methylindole-3-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous indole derivatives differ in substituent positions, halogen types, and ester groups, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Key Differences
Ethyl 5-bromo-6-methylindole-3-carboxylate Not explicitly provided¹ C₁₂H₁₂BrNO₂ ~282.14 Br (5), CH₃ (6), COOEt (3) Reference compound
Ethyl 6-bromo-1H-indole-3-carboxylate 103858-55-5 C₁₁H₁₀BrNO₂ 268.11 Br (6), COOEt (3) No methyl group; Br at position 6
5-Bromo-1-methyl-1H-indole-3-carbaldehyde 10102-94-0 C₁₀H₈BrNO 238.08 Br (5), CH₃ (1), CHO (3) Aldehyde instead of ester; methyl at position 1
Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methylindole-3-carboxylate 110543-98-1 C₁₅H₁₅Br₂NO₄ 433.10 Br (6), AcO (5), BrCH₂ (2), CH₃ (1) Additional bromomethyl and acetoxy groups
Ethyl 6-bromo-5-hydroxy-1-methylindole-3-carboxylate 131707-24-9 C₁₂H₁₂BrNO₃ 298.14 Br (6), OH (5), CH₃ (1) Hydroxyl group introduces hydrogen bonding

Key Research Findings

  • Structural Analysis : SHELX software () has been used to resolve crystal structures of brominated indoles, revealing hydrogen-bonding networks influenced by substituents .
  • Bioactivity : Ethyl acetate extracts containing brominated indoles exhibit dose-dependent antifungal activity against Fusarium spp., with EC₅₀ values correlating with halogen and alkyl group positions .

Biological Activity

Ethyl 5-Bromo-6-methylindole-3-carboxylate is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique molecular structure characterized by:

  • Bromine atom at the 5th position
  • Methyl group at the 6th position
  • Ethyl ester group at the 3rd position of the indole ring

This arrangement influences its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits potential anti-inflammatory , analgesic , and anticancer properties. These activities are largely attributed to its ability to interact with various enzymes and receptors involved in inflammatory and cancer pathways .

The compound's biological effects are mediated through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LO), which catalyzes leukotriene biosynthesis. Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against this enzyme .
  • Apoptosis Induction : Studies suggest that it may induce apoptosis in cancer cell lines by modulating signaling pathways, including upregulation of pro-apoptotic proteins like p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : The compound may also cause cell cycle arrest at the G2/M phase, which is critical in cancer therapy as it prevents cancer cells from proliferating .

Anticancer Activity

A notable study evaluated the anticancer effects of various indole derivatives, including this compound. The results indicated significant antiproliferative activity against several cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast)14.8
HepG2 (Liver)18.3
A549 (Lung)Not specified

These findings suggest that this compound could serve as a lead compound for developing new anticancer drugs .

Anti-inflammatory Studies

In another investigation focusing on anti-inflammatory properties, derivatives of this compound were synthesized and tested for their ability to inhibit 5-lipoxygenase activity. The most potent derivative exhibited an IC50 value of approximately 0.7 μM, demonstrating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameKey Differences
Ethyl 6-Bromo-5-hydroxyindole-3-carboxylateHydroxyl group at the 5th position
Ethyl 5-Fluoro-6-methylindole-3-carboxylateFluorine atom instead of bromine at the 5th position
Ethyl 4-Methylindole-3-carboxylateLacks bromine substitution; simpler structure

This table illustrates how variations in substitution patterns can significantly influence biological activity and pharmacological profiles.

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 5-Bromo-6-methylindole-3-carboxylate?

Methodological Answer: The synthesis typically involves halogenation and esterification steps. For bromination at the 5-position of the indole ring, N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled temperatures (0–25°C) is commonly used. Subsequent esterification with ethyl chloroformate in the presence of a base like triethylamine or Cs₂CO₃ ensures high yields. Key considerations:

  • Reagent Ratios: Maintain a 1:1.2 molar ratio of indole precursor to NBS to avoid over-bromination.
  • Temperature Control: Bromination is exothermic; gradual addition of NBS prevents side reactions.
  • Purification: Use silica gel chromatography (hexane/ethyl acetate) or recrystallization (dichloromethane/petroleum ether) .

Q. Table 1: Representative Synthesis Conditions

StepReagentsSolventTemp. (°C)Yield (%)
BrominationNBS, DMFDMF0–2575–85
EsterificationEthyl chloroformate, Cs₂CO₃THFReflux60–70

Q. How can researchers confirm the purity and structural identity of this compound?

Methodological Answer: Combine analytical techniques:

  • HPLC: Use a C18 column with methanol/water (70:30) to assess purity (>95%).
  • NMR Spectroscopy: Confirm substitution patterns (e.g., 5-bromo and 6-methyl groups via 1^1H and 13^{13}C NMR). The ester carbonyl typically appears at ~165–170 ppm in 13^{13}C NMR.
  • Mass Spectrometry: ESI-MS in positive mode should show [M+H]⁺ at m/z 282.0 (C₁₂H₁₁BrNO₂⁺) .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in this compound?

Methodological Answer: For X-ray crystallography:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Structure Solution: Apply SHELXT for direct methods to locate heavy atoms (Br).
  • Refinement: SHELXL refines anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., C=O···H-N interactions) can be analyzed using Olex2 visualization tools.
  • Validation: Check R-factors (<5%) and electron density maps for disordered regions .

Q. How do hydrogen bonding patterns influence the solid-state properties of this compound?

Methodological Answer: Use graph-set analysis (Etter’s method) to categorize hydrogen bonds:

  • Motifs: Identify D (donor) and A (acceptor) patterns, e.g., N-H···O=C interactions forming chains (C(4) motifs).
  • Thermal Stability: Stronger H-bond networks correlate with higher melting points (199–201°C, as observed in analogues) .
  • Solubility: Polar solvents disrupt H-bonding, enhancing solubility. Test in DMSO vs. chloroform .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Address variability via:

  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls.
  • Structural Confirmation: Verify batch purity (HPLC) to rule out degradation products.
  • SAR Studies: Compare with analogues (e.g., 5-chloro or 6-ethoxy derivatives) to identify critical substituents. For example, bromine at C5 enhances electrophilicity, influencing protein binding .

Q. What computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?

Methodological Answer: Employ DFT calculations (Gaussian 16):

  • Electrostatic Potential Maps: Identify electron-deficient regions (C5-Br) susceptible to Suzuki-Miyaura coupling.
  • Transition State Analysis: Model Pd-catalyzed reactions to optimize ligand selection (e.g., PPh₃ vs. XPhos).
  • Solvent Effects: Simulate THF vs. DMF to assess reaction feasibility .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s stability under acidic conditions. How to clarify this?

Methodological Answer: Design a stability study:

  • Conditions: Expose the compound to HCl (0.1–1.0 M) in ethanol/water (1:1) at 25–60°C.
  • Monitoring: Track degradation via LC-MS every 30 minutes.
  • Mechanistic Insight: Identify hydrolysis products (e.g., free carboxylic acid) and propose pathways.
  • Mitigation: Recommend storage at neutral pH and inert atmospheres .

Q. Key Takeaways

  • Synthesis: Optimize bromination and esterification steps for reproducibility.
  • Characterization: Combine NMR, MS, and crystallography for structural validation.
  • Advanced Analysis: Leverage SHELX and DFT to explore crystallographic and electronic properties.
  • Biological Studies: Standardize assays and conduct SAR to clarify activity trends.

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